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3'-Deoxyuridine-5'-triphosphate trisodium -

3'-Deoxyuridine-5'-triphosphate trisodium

Catalog Number: EVT-14163391
CAS Number:
Molecular Formula: C9H12N2Na3O14P3
Molecular Weight: 534.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3'-Deoxyuridine-5'-triphosphate trisodium is a nucleotide analog that plays a significant role in various biochemical processes, particularly in molecular biology and genetics. This compound is structurally similar to deoxyuridine triphosphate but lacks the 3'-hydroxyl group, which makes it an important tool for studying nucleic acid synthesis and function. It is classified as a nucleotide triphosphate and is utilized primarily in research settings.

Source

3'-Deoxyuridine-5'-triphosphate trisodium can be sourced from various chemical suppliers, including Thermo Fisher Scientific and MedChemExpress, which provide it for research applications in molecular biology .

Classification

This compound falls under the category of nucleotide analogs and is specifically classified as a deoxynucleoside triphosphate. It is used as a substrate in enzymatic reactions involving RNA polymerases and other nucleic acid polymerases.

Synthesis Analysis

Methods

The synthesis of 3'-deoxyuridine-5'-triphosphate trisodium typically involves a two-step process:

  1. Synthesis of 3'-Deoxyuridine: This can be achieved through chemical synthesis or enzymatic methods. For instance, uridine can be converted to 3'-deoxyuridine by removing the hydroxyl group at the 3' position using specific reagents or enzymes.
  2. Phosphorylation: The synthesized 3'-deoxyuridine is then phosphorylated to form 3'-deoxyuridine-5'-triphosphate. This step usually employs phosphorylating agents like adenosine triphosphate or other phosphoric anhydrides under controlled conditions to ensure high yield and purity.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, pH, and the concentration of reagents to optimize yield. Automated systems may be used for industrial production to maintain consistency and efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 3'-deoxyuridine-5'-triphosphate trisodium consists of a deoxyribose sugar lacking a hydroxyl group at the 3' position, attached to a uracil base and three phosphate groups at the 5' position. The presence of three sodium ions balances the negative charges from the phosphate groups.

Data

  • Molecular Formula: C9H12N2Na3O12P3
  • Molecular Weight: Approximately 419.15 g/mol
  • Structural Features: The absence of the 3' hydroxyl group distinguishes it from other nucleotide triphosphates, affecting its incorporation into nucleic acids.
Chemical Reactions Analysis

Reactions

3'-Deoxyuridine-5'-triphosphate trisodium primarily undergoes hydrolysis and substitution reactions:

  • Hydrolysis: In aqueous environments, it can be hydrolyzed by enzymes such as deoxyuridine triphosphate nucleotidohydrolase, yielding 3'-deoxyuridine-5'-monophosphate and inorganic pyrophosphate.
  • Substitution Reactions: It can substitute for thymidine triphosphate in polymerase chain reactions (PCR), which is crucial for preventing contamination during DNA amplification .

Technical Details

The hydrolysis reaction typically requires specific conditions (e.g., presence of water and enzymes) to proceed efficiently. The substitution reaction is vital in molecular biology techniques where accurate DNA synthesis is required.

Mechanism of Action

Process

The primary mechanism of action for 3'-deoxyuridine-5'-triphosphate trisodium involves its role as a substrate for RNA polymerases during RNA synthesis. Due to its structural properties, it can inhibit the incorporation of uracil into DNA, thus maintaining genomic stability.

Data

  • Target Enzyme: The enzyme deoxyuridine triphosphate nucleotidohydrolase interacts with this compound to prevent misincorporation into DNA.
  • Biochemical Pathways: It plays a critical role in nucleotide metabolism and is involved in pathways that synthesize pyrimidines.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water, facilitating its use in biochemical assays.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under extreme pH or temperature.
  • pH Range: Optimal activity often occurs within neutral pH ranges.

Relevant analyses indicate that its stability and solubility make it suitable for various laboratory applications .

Applications

3'-Deoxyuridine-5'-triphosphate trisodium has several important applications in scientific research:

  • Molecular Biology: Used extensively in studies related to DNA replication and repair mechanisms.
  • Genetic Research: Plays a crucial role in understanding genetic mutations and their implications.
  • Diagnostic Assays: Employed in various diagnostic kits for detecting genetic disorders.
  • Therapeutic Research: Investigated for its potential use in treatments targeting specific genetic conditions .
Introduction to Nucleotide Analogue Therapeutics

Historical Context of Modified Nucleotides in Molecular Biology

The development of nucleotide analogues represents a cornerstone achievement in molecular pharmacology and enzymology. These synthetic compounds, engineered to mimic natural nucleotides while introducing specific structural modifications, enable precise interrogation of nucleic acid metabolism pathways. The discovery of cordycepin (3'-deoxyadenosine) from Cordyceps fungi in the 1950s marked a pivotal milestone, revealing the biochemical consequences of 3'-deoxy modifications in ribose sugars [7]. This molecule demonstrated that the absence of a hydroxyl group at the 3' position disrupts nucleic acid elongation, providing the conceptual foundation for synthesizing targeted polymerase inhibitors. Subsequent research focused on developing triphosphate derivatives of modified nucleosides to exploit their incorporation into growing nucleic acid chains, thereby blocking further extension [9] [10].

The 1970s–1980s witnessed systematic efforts to synthesize and characterize nucleotide analogues with tailored specificities. Researchers developed enzymatic and chemical methods to convert nucleosides like cordycepin into their active triphosphate forms, enabling rigorous in vitro studies. This era established critical structure-activity relationships: modifications at the 2' or 3' ribose position profoundly influenced substrate recognition by polymerases, while base alterations dictated template specificity [9]. These insights catalyzed the development of 3'-deoxyuridine-5'-triphosphate (3'-dUTP) and its trisodium salt—compounds optimized for mechanistic studies of transcription without interfering with polyadenylation processes [1] [10].

Table 1: Key Nucleotide Analogues in Molecular Biology History

CompoundNatural CounterpartKey ModificationPrimary Research Application
Cordycepin triphosphateATP3'-deoxyriboseRNA chain termination [9]
3'-dUTP trisodiumUTP3'-deoxyriboseCompetitive inhibition of RNA Pol I/II [1]
α-AmanitinN/ACyclic peptideAllosteric inhibition of RNA Pol II [9]
Arabinofuranosyl nucleoside triphosphatesdNTPs2'-hydroxyl inversionDNA polymerase inhibition [9]

Role of 3'-Deoxyuridine-5'-triphosphate Trisodium in RNA Synthesis Inhibition

Structural Determinants of Inhibition3'-Deoxyuridine-5'-triphosphate trisodium (3'-dUTP trisodium; molecular formula: C₉H₁₂N₂Na₃O₁₄P₃) functions as a competitive substrate analogue of uridine triphosphate (UTP). Its trisodium salt formulation enhances aqueous solubility—critical for in vitro transcription assays—while preserving biological activity [2] [6]. The absence of the 3'-hydroxyl group in the ribose moiety is structurally decisive: it prevents formation of the phosphodiester bond with incoming nucleotides during RNA chain elongation, yet allows initial binding to the UTP site of RNA polymerases [1] [10]. Nuclear magnetic resonance (NMR) studies confirm that this modification induces conformational isomerization in polymerase active sites, trapping the enzyme in a catalytically incompetent state [10].

Kinetic Mechanism and SpecificityKinetic analyses using purified RNA polymerases I and II from Dictyostelium discoideum demonstrate that 3'-dUTP trisodium acts via competitive inhibition against UTP. Critical parameters include:

  • Km (UTP): 6.3 μM
  • Ki (3'-dUTP): 2.0 μM [1] [9]

The lower Ki relative to Km indicates higher polymerase affinity for the inhibitor than the natural substrate. This preferential binding effectively halts RNA synthesis when UTP incorporation is required. Notably, 3'-dUTP trisodium exhibits polymerase specificity, showing negligible inhibition toward:

  • Poly(rA) polymerase
  • DNA-dependent DNA polymerases [1]
  • Viral reverse transcriptases [9]

Table 2: Inhibition Kinetics of 3'-dUTP Trisodium Against UTP Utilization

Enzyme SourceTemplateKm (UTP) (μM)Ki (3'-dUTP) (μM)Inhibition Type
D. discoideum RNA Pol IDNA6.32.0Competitive [1]
D. discoideum RNA Pol IIDNA6.32.0Competitive [1]
S. cerevisiae RNA PolDNANot reported2.0*Competitive [9]

*Value consistent across eukaryotic systems; minor variations observed in Ki due to purification methods.

Experimental Utility in Transcription StudiesThe compound’s primary research value lies in its ability to dissect transcriptional mechanisms without disrupting template integrity. Key applications include:

  • Chromatin-based transcription assays: 3'-dUTP trisodium inhibits de novo RNA synthesis on chromatin templates without affecting pre-formed RNA or poly(A) tail elongation [1] [9].
  • Nucleus-permeable systems: Its cell permeability in permeabilized cell models allows real-time analysis of RNA polymerase dynamics [1].
  • Enzyme kinetics profiling: The analogue distinguishes between RNA polymerase isoforms (I vs. II) based on inhibitor sensitivity profiles [9].

This specificity enables researchers to isolate template-directed transcription processes from post-transcriptional modifications—a capability not afforded by broad-spectrum inhibitors like α-amanitin [1] [9].

Table 3: Structural Comparison: UTP vs. 3'-dUTP Trisodium

CharacteristicUTP3'-dUTP TrisodiumFunctional Consequence
Ribose 3' position-OH-HPrevents phosphodiester bond formation
Molecular weight484.14 g/mol534.09 g/molEnhanced solubility via sodium ions
Charge (pH 7.0)-4-4 (neutralized by Na⁺)Maintains active site binding affinity
Base pairingAdenineAdeninePreserves base-specific recognition

Summary of Key Compounds Mentioned:

  • 3'-Deoxyuridine-5'-triphosphate trisodium
  • Cordycepin
  • Cordycepin 5'-triphosphate (3'-dATP)
  • α-Amanitin
  • Arabinofuranosyl nucleoside triphosphates

Properties

Product Name

3'-Deoxyuridine-5'-triphosphate trisodium

IUPAC Name

trisodium;[[[(2S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Molecular Formula

C9H12N2Na3O14P3

Molecular Weight

534.09 g/mol

InChI

InChI=1S/C9H15N2O14P3.3Na/c12-6-3-5(23-8(6)11-2-1-7(13)10-9(11)14)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1

InChI Key

UYUYUMCIVOBKCF-MILVPLDLSA-K

Canonical SMILES

C1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+]

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+]

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